2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid
Description
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-methoxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-11-6(7(9)10)4-2-3-5(8)12-4/h2-3,6H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCIVSHEWYIZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(S1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation of 2-(5-Bromo-thiophen-2-yl)-1,3-dioxolane
The synthesis begins with 2-(5-bromo-thiophen-2-yl)-1,3-dioxolane, a ketal-protected aldehyde. Deprotonation with n-butyllithium at -78°C generates a lithiated intermediate, which is quenched with methyl chloroformate to install a methoxycarbonyl group. This step achieves 70–85% yields, with strict temperature control (-70°C) critical to prevent side reactions.
Hydrolysis and Oxidation
Hydrolysis of the dioxolane protecting group with 1M HCl reveals a formyl intermediate, which is subsequently oxidized to the carboxylic acid using sodium permanganate under reflux. The final product, 2-(5-bromo-thiophen-2-yl)-2-methoxyacetic acid, is isolated via flash chromatography (cyclohexane/ethyl acetate, 4:1).
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Lithiation | n-BuLi, THF, -78°C | 85% | |
| Electrophilic Quench | Methyl chloroformate, -70°C | 78% | |
| Hydrolysis | 1M HCl, 80°C, 1 hr | 90% | |
| Oxidation | NaMnO₄, H₂O, 90°C | 81% |
Bromination and Methoxy Group Introduction
Iron-Catalyzed Bromination
Adapting methods from 5-bromo-2-methoxyphenol synthesis, bromination of 2-methoxythiophene with bromine and iron powder (70–80°C, 5 hours) achieves regioselective substitution at position 5. The iron catalyst minimizes di- or tri-brominated byproducts, yielding 5-bromo-2-methoxythiophene in 89% purity.
Acetic Acid Moiety Installation
The thiophene intermediate undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃, followed by nucleophilic substitution with sodium methoxide to introduce the α-methoxy group. Acidic hydrolysis (10% H₂SO₄) converts the ester to the carboxylic acid, with an overall yield of 68%.
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂, Fe, 70°C | 89% | |
| Acylation | ClCH₂COCl, AlCl₃, DCM | 75% | |
| Methoxy Substitution | NaOMe, MeOH, 50°C | 90% | |
| Ester Hydrolysis | H₂SO₄, H₂O, 80°C | 82% |
Multi-Step Synthesis via Protection-Deprotection
Acetylation of Hydroxyanisole Analogues
Inspired by 5-bromo-2-methoxyphenol routes, phenolic hydroxyl groups in thiophene derivatives are protected as acetates using acetic anhydride and sulfuric acid (100°C, 6 hours). This step prevents undesired oxidation during subsequent bromination.
Copper-Mediated Coupling
A modified Ullmann coupling installs the methoxyacetic acid side chain. Reaction of 5-bromo-2-iodothiophene with sodium 2-methoxyacetate in DMF, catalyzed by CuI and 1,10-phenanthroline (110°C, 24 hours), affords the target compound in 73% yield.
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acetylation | Ac₂O, H₂SO₄, 100°C | 95% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | 73% |
Comparative Analysis of Synthetic Routes
Yield and Scalability
- Lithiation Route : High yields (78–85%) but requires cryogenic conditions, limiting scalability.
- Iron-Catalyzed Bromination : Scalable to >100 g with 89% yield, though purification demands careful recrystallization.
- Copper-Mediated Coupling : Moderate yield (73%) but amenable to microwave acceleration.
Functional Group Tolerance
- Lithiation is incompatible with free carboxylic acids, necessitating protective groups.
- Ullmann coupling tolerates esters but requires anhydrous conditions.
Data Tables
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Structural Variations and Properties :
- Substituent Effects : Bromine in the thiophene ring increases molecular weight and steric bulk compared to phenyl derivatives. The methoxy group enhances hydrogen-bonding capacity, influencing solubility and reactivity .
- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -F, -CF₃) modulate acidity. For example, the trifluoromethyl group in C₁₀H₈F₄O₃ significantly lowers the pKa of the acetic acid moiety .
Synthetic Efficiency :
- The thioether derivative (C₉H₈FO₃S) achieves a high yield of 75% via carboxylation , whereas cyclization reactions of simpler substrates (e.g., 2-mercaptobenzyl alcohol) yield only 21–30% .
Bromothiophene cores are common in antiviral and anticancer agents due to their π-electron-rich systems .
Biological Activity
2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid is an organic compound with the molecular formula C₉H₈BrO₃S. This compound features a brominated thiophene ring and a methoxyacetic acid moiety, which are significant for its potential biological activities. The unique structural characteristics of this compound suggest possible applications in pharmaceuticals and agrochemicals, particularly due to the diverse biological properties associated with thiophene derivatives.
Chemical Structure
The chemical structure of this compound is characterized by:
- A bromothiophene moiety : This five-membered aromatic heterocycle is known for its bioactive properties.
- A methoxyacetic acid group : This functional group may enhance solubility and bioavailability, potentially increasing the compound's therapeutic efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for predicting its biological activity. The following table summarizes key structural features and their potential impacts on activity:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substituent | Enhances electron-withdrawing properties, improving interactions with biological targets. |
| Methoxy Group | Increases solubility and bioavailability, potentially enhancing therapeutic effects. |
| Thiophene Ring | Known for diverse biological activities; critical for drug-like properties. |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, notably including Suzuki–Miyaura coupling reactions. These methods allow for efficient production while maintaining high yields:
- Suzuki–Miyaura Coupling : Involves coupling brominated thiophene with methoxyacetic acid derivatives using palladium catalysts.
- Oxidation and Reduction Reactions : The compound can undergo various reactions that modify its structure to enhance biological activity or alter physical properties.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that this compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. Understanding these interactions is vital for advancing its potential therapeutic applications.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have provided insights into potential therapeutic applications:
- Anticancer Studies : Research on similar thiophene derivatives has shown promising results in inhibiting various cancer cell lines, suggesting a potential pathway for further exploration of this compound in cancer therapy.
- Antimicrobial Efficacy : Studies demonstrate that thiophene-based compounds can effectively combat resistant bacterial strains, indicating that this compound may share similar antimicrobial properties.
Q & A
Q. What are the optimal synthetic routes for 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid?
Methodological Answer: The synthesis typically involves introducing the methoxy and bromothiophene moieties to the acetic acid backbone. A plausible route includes:
Thiophene Bromination : Bromination at the 5-position of 2-thiopheneacetic acid using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
Methoxy Group Introduction : Alkylation of the α-hydroxy intermediate (if present) with methyl iodide (CH₃I) in the presence of a base like K₂CO₃, adapted from methods used for analogous bromo-methoxy benzoic acids .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize temperature (e.g., 80°C for methoxylation) to minimize side reactions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (0.1% TFA).
Q. How can discrepancies between computational modeling and experimental crystallographic data be resolved?
Methodological Answer:
Crystallographic Refinement : Use programs like SHELXL (from the SHELX suite) to refine crystal structures. Input experimental data (unit cell parameters, space group) and compare with Density Functional Theory (DFT)-optimized geometries .
Torsional Angle Analysis : Assess deviations in methoxy or thiophene ring orientations. For example, monoclinic systems (space group P21/c) may show slight torsional mismatches due to packing effects .
Validation Tools : Employ checkCIF (IUCr) to identify outliers in bond lengths/angles.
Q. Example Crystallographic Data :
| Parameter | Value (From Analogous Compound ) |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 12.5022, 8.2690, 9.0199 |
| β (°) | 93.573 |
Q. What strategies are recommended for analyzing the compound’s reactivity in nucleophilic environments?
Methodological Answer:
Kinetic Studies : Conduct nucleophilic substitution (SN2) assays with NaN₃ or KCN in polar aprotic solvents (DMF, DMSO). Monitor via ¹H NMR or IR for azide (2100 cm⁻¹) or nitrile (2250 cm⁻¹) formation.
Competitive Reactions : Compare reactivity with non-brominated analogs (e.g., 2-methoxy-2-thiopheneacetic acid) to assess the bromine atom’s electronic effects.
Computational Modeling : Use Gaussian or ORCA to calculate LUMO energies, predicting sites susceptible to nucleophilic attack .
Q. How to design experiments to assess the compound’s potential as an enzyme inhibitor?
Methodological Answer:
Target Selection : Focus on enzymes with thiophene-binding pockets (e.g., cytochrome P450, kinases).
In Vitro Assays :
- Fluorescence Quenching : Measure binding affinity using tryptophan fluorescence quenching in target proteins.
- IC₅₀ Determination : Dose-response curves with substrate analogs (e.g., ATP for kinases).
Docking Studies : Use AutoDock Vina to simulate binding modes, prioritizing the bromothiophene moiety for hydrophobic interactions .
Control Experiments : Include DMSO vehicle controls and reference inhibitors (e.g., staurosporine for kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
